molecular formula C18H13NO3 B3055715 4-(4-Nitro-phenoxy)-biphenyl CAS No. 6641-61-8

4-(4-Nitro-phenoxy)-biphenyl

Cat. No. B3055715
CAS RN: 6641-61-8
M. Wt: 291.3 g/mol
InChI Key: XDVFITWKTSKXEB-UHFFFAOYSA-N
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Description

“4-(4-Nitro-phenoxy)-biphenyl” is a compound that belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Scientific Research Applications

1. Radiolabeling of Biomolecules

Specific Scientific Field

Summary of the Application

Experimental Procedures

    Use of 4-Nitrophenyl (PNP) Activated Esters

    • Comparative studies with commonly used 2,3,5,6-tetrafluorphenyl (TFP) activated esters have demonstrated the superiority of PNP esters in terms of acylation kinetics .

Results and Outcomes

  • This approach simplifies the synthesis of 18 F-labeled biomolecules, enabling more efficient molecular imaging in personalized healthcare .

2. Fluorescence-Amplification Assay for Cholesterol

Specific Scientific Field

Summary of the Application

Experimental Procedures

Results and Outcomes

  • The enzyme-mediated fluorescence amplification enhances sensitivity and accuracy .

3. Antitubercular Agents

Specific Scientific Field

Summary of the Application

Experimental Procedures

Results and Outcomes

  • Further optimization and evaluation are needed to develop effective and affordable antitubercular drugs .

properties

IUPAC Name

1-(4-nitrophenoxy)-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-19(21)16-8-12-18(13-9-16)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVFITWKTSKXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286796
Record name 4-(4-Nitro-phenoxy)-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitro-phenoxy)-biphenyl

CAS RN

6641-61-8
Record name 4-(4-Nitrophenoxy)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6641-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 47658
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006641618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC47658
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47658
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Nitro-phenoxy)-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-fluoro-4-nitrobenzene (10 mmol) in DMF (20 mL) at room temperature, solid K2CO3 (30 mmol) was added followed by addition of 4-hydroxybiphenyl (10 mmol) to the reaction mixture and heating to 80° C. until the reaction was complete as indicated by TLC or HPLC. After cooling to room temperature to room temperature, the reaction mixture was poured into EtOAc (100 mL), washed with water (2×50 mL) and brine (50 mL), and dried over sodium sulfate. The solvent was removed in vacuo to afford the desired 4-(biphenyl-4-oxy)-1-nitrobenzene. The crude product was used for further transformation.
Quantity
10 mmol
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30 mmol
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20 mL
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10 mmol
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100 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Glenn, C Chang - core.ac.uk
1571 ABSTRACT There are provided the aromatic diamines 2, 2-bis-[(2-halo-4-aminophenoxy)-phenyl] hexafluoropropane, where the attached ortho halogen is preferably chlorine, …
Number of citations: 0 core.ac.uk

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